Cilostazol

Descripción general

Descripción

Cilostazol es un derivado de la 2-oxaquinolona utilizado principalmente en el tratamiento de la claudicación intermitente, una afección caracterizada por dolor y calambres en las extremidades inferiores debido a un flujo sanguíneo inadecuado. Funciona inhibiendo la fosfodiesterasa III, lo que lleva a un aumento de los niveles de monofosfato cíclico de adenosina (AMPc) en las células, lo que resulta en vasodilatación e inhibición de la agregación plaquetaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cilostazol implica varios pasos, comenzando con la reacción de 3,4-dihidro-6-hidroxi-2(1H)-quinolinona con 4-(1-ciclohexil-1H-tetrazol-5-il)butil cloruro en presencia de una base. Esta reacción forma el compuesto intermedio, que luego se procesa para producir this compound .

Métodos de producción industrial: La producción industrial de this compound generalmente implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, el pH y la concentración de los reactivos. El uso de solventes y catalizadores también es común para mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: Cilostazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de quinolinona.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de tetrazol o en el anillo de quinolinona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones a menudo implican el uso de bases o ácidos para facilitar las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos que conservan la estructura central de this compound pero con modificaciones en grupos funcionales específicos .

Aplicaciones Científicas De Investigación

Treatment of Intermittent Claudication

Overview : Cilostazol is FDA-approved for improving symptoms of intermittent claudication, which is characterized by pain in the legs during physical activity due to inadequate blood flow.

Clinical Studies :

- A pivotal study by Beebe et al. (1999) involved 516 patients and demonstrated that this compound significantly improved maximal walking distance compared to placebo, with a notable increase in pain-free walking distance as well .

- A meta-analysis by Pande and Hiatt (2010) reviewed nine randomized controlled trials (RCTs) and found that this compound treatment led to a 50.7% improvement in maximal walking distance compared to a 24.3% improvement with placebo .

Data Table : Efficacy of this compound in Intermittent Claudication

| Study | Sample Size | This compound Dosage | Improvement in Maximal Walking Distance |

|---|---|---|---|

| Beebe et al. (1999) | 516 | 100 mg or 50 mg b.i.d. | Significant improvement vs placebo |

| Pande & Hiatt (2010) | 1116 | 100 mg b.i.d. | 50.7% vs 24.3% improvement |

Stroke Prevention

Overview : this compound has been investigated for its role in preventing recurrent strokes, particularly in patients with noncardioembolic ischemic stroke.

Clinical Findings :

- A systematic review and meta-analysis highlighted that this compound significantly reduced the risk of stroke recurrence compared to other antiplatelet therapies, with a recurrence rate of 5.3% versus 8.3% in control groups .

- The study also reported lower rates of post-stroke intracranial hemorrhage with this compound therapy, indicating its safety profile in this context .

Data Table : Efficacy of this compound in Stroke Prevention

| Study | Sample Size | This compound Group Recurrence Rate | Control Group Recurrence Rate |

|---|---|---|---|

| Uchiyama et al. (2009) | 6328 | 5.3% | 8.3% |

Management of Diabetic Foot Ulcers

Overview : Patients with diabetes are at high risk for foot ulcers due to peripheral vascular disease, leading to potential amputations.

Clinical Insights :

- A study indicated that this compound may lower levels of metalloproteinase-9, a marker associated with chronic wounds, suggesting its potential role in preventing diabetic foot ulcers .

- In a controlled study, patients receiving this compound showed significantly lower rates of ulceration compared to those not receiving the treatment .

Data Table : Impact of this compound on Diabetic Foot Ulcer Incidence

| Group | Treatment | Ulceration Rate |

|---|---|---|

| A (No Claudication) | No this compound | 35.48% |

| B (With Claudication) | This compound (100 mg b.i.d.) | 4.25% |

Mecanismo De Acción

Cilostazol ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa tipo 3 (PDE 3), lo que conduce a un aumento en los niveles intracelulares de AMPc. Este aumento en el AMPc activa la proteína quinasa A (PKA), que a su vez inhibe la agregación plaquetaria y provoca vasodilatación. Los objetivos moleculares de this compound incluyen plaquetas, células musculares lisas vasculares y células endoteliales .

Compuestos similares:

Singularidad de this compound: this compound es único en su acción dual de inhibir la agregación plaquetaria y causar vasodilatación a través de la inhibición de PDE 3. Este doble mecanismo lo hace particularmente efectivo en el tratamiento de afecciones que involucran flujo sanguíneo deteriorado y agregación plaquetaria .

Comparación Con Compuestos Similares

Dipyridamole: Used as an antiplatelet agent, it inhibits phosphodiesterase but has a different mechanism of action compared to cilostazol.

Uniqueness of this compound: this compound is unique in its dual action of inhibiting platelet aggregation and causing vasodilation through the inhibition of PDE 3. This dual mechanism makes it particularly effective in treating conditions involving impaired blood flow and platelet aggregation .

Actividad Biológica

Cilostazol is a phosphodiesterase III (PDE3) inhibitor primarily used for the treatment of intermittent claudication associated with peripheral arterial disease (PAD). Its biological activity is characterized by antiplatelet effects, vasodilation, and potential anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound inhibits phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which plays a crucial role in:

- Inhibition of Platelet Aggregation : Increased cAMP levels inhibit platelet activation and aggregation by phosphorylating key proteins involved in these processes .

- Vasodilation : this compound promotes vasodilation through relaxation of vascular smooth muscle, contributing to improved blood flow .

Table 1: Mechanisms of this compound Action

| Mechanism | Description |

|---|---|

| PDE3 Inhibition | Increases cAMP levels in platelets and smooth muscle |

| Antiplatelet Activity | Reduces platelet aggregation and activation |

| Vasodilation | Relaxes vascular smooth muscle to improve blood flow |

| Anti-inflammatory Effects | Modulates immune responses and reduces cytokine production |

Clinical Efficacy

This compound has been extensively studied for its efficacy in improving walking distance in patients with intermittent claudication. Clinical trials have demonstrated significant improvements in both maximal walking distance (MWD) and pain-free walking distance (PFWD).

Key Findings from Clinical Trials

- Walking Distance Improvements : In a meta-analysis involving multiple trials, this compound treatment resulted in a mean improvement of 87.4 meters for MWD compared to 43.7 meters for placebo .

- Quality of Life Enhancements : Patients reported improved health-related quality of life alongside objective measures of walking distance .

- Safety Profile : Common adverse events include headache, diarrhea, and palpitations; however, no significant increase in mortality was observed .

Table 2: Summary of Clinical Trial Results

| Study Type | MWD Improvement (meters) | PFWD Improvement (meters) | Adverse Events |

|---|---|---|---|

| This compound vs. Placebo | 87.4 | 35% higher than placebo | Headache, diarrhea |

| This compound vs. Pentoxifylline | Statistically significant | Statistically significant | Similar adverse events |

Biological Activity Beyond Intermittent Claudication

Recent studies have explored additional biological activities of this compound:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines in macrophages and dendritic cells . This may have implications for conditions like rheumatoid arthritis.

- Cardiovascular Benefits : Research indicates that this compound can improve endothelial function and reduce triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol .

Case Studies Supporting Biological Activity

- Stroke Prevention : A systematic review indicated that this compound significantly reduced the incidence of cerebrovascular events compared to placebo, suggesting its role in stroke prevention .

- Diabetes Management : Studies have shown enhanced platelet inhibition in diabetic patients treated with this compound, highlighting its potential benefits in this population .

Table 3: Case Study Highlights

| Condition | Findings |

|---|---|

| Stroke Prevention | Reduced cerebrovascular events compared to placebo |

| Diabetes | Enhanced platelet inhibition |

Propiedades

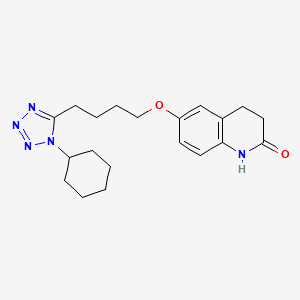

IUPAC Name |

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045132 | |

| Record name | Cilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Freely soluble in acetic acid, chloroform, n-methyl-2-pyrrolidone, DMSO; slightly soluble in methanol, ethanol. Practically insoluble in ether. 0.1NHCl, 0.1N NaOH, 3.24e-02 g/L | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cilostazol and several of its metabolites are cyclic AMP (cAMP) phosphodiesterase III inhibitors (PDE III inhibitors), inhibiting phosphodiesterase activity and suppressing cAMP degradation with a resultant increase in cAMP in platelets and blood vessels, leading to inhibition of platelet aggregation and vasodilation., Cilostazol, a phosphodiesterase 3, has been widely used in patients with arterial disease and is known to have additional beneficial effects on dyslipidemia. However, the effect of cilostazol on hepatic steatosis has not been fully elucidated. We investigated the effect of cilostazol on hepatic ABCA1 expression and hepatic steatosis in diet-induced obesity mice model. Hepatic ABCA1 expression and lipid accumulation were analyzed in HepG2 cell lines treated with cilostazol. Male C57BL/6 mice were randomly divided into three groups: (1) fed normal chow diet with vehicle; (2) fed high-fat diet (HFD) with vehicle; (3) fed HFD with cilostazol. Cilostazol (30 mg/kg) was orally administered once daily for 9 weeks. Cilostazol significantly enhanced ABCA1 expression and restored ABCA1 expression reduced by palmitate in HepG2 cells. Cilostazol treatment ameliorated lipid accumulation induced by palmitate, and this effect was diminished when ABCA1 or LRP1 was silenced by small interference RNA. After silencing of LRP1, ABCA1 expression was decreased in HepG2 cells. Cilostazol significantly enhanced hepatic ABCA1 expression and decreased hepatic fat in HFD-fed mice. Hepatic expression of cleaved caspase-3 and PARP1 was also decreased in HFD-fed mice treated with cilostazol. Cilostazol ameliorated hepatic steatosis and increased ABCA1 expression in the hepatocytes. Enhancing ABCA1 expression with cilostazol represents a potential therapeutic avenue for treatment of hepatic steatosis., Cilostazol, a quinolinone-derivative selective phosphodiesterase (PDE) inhibitor, is a platelet-aggregation inhibitor and arterial vasodilator. Although the mechanism of action of cilostazol has not been fully elucidated, the drug appears to inhibit activation of cellular PDE type III (PDE III), resulting in suppressed degradation, and thus increased concentrations, of cyclic adenosine-3',5'-monophosphate (cAMP) in platelets and blood vessels. Increased cAMP concentrations are thought to result in arterial vasodilation and inhibition of platelet aggregation. | |

| Record name | Cilostazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needle-like crystals from methanol | |

CAS No. |

73963-72-1 | |

| Record name | Cilostazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilostazol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilostazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cilostazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7Z035406B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159.4-160.3 °C, 160 °C | |

| Record name | Cilostazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilostazol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cilostazol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.